N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
Description
Structural Significance of Benzodiazole-Diphenylmethyl Hybrid Architectures
The molecular architecture of N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide exemplifies strategic pharmacophore hybridization. The benzodiazole ring system (C7H5N2S) provides a planar, aromatic framework capable of π-π stacking interactions with biological macromolecules, a feature critical for binding to ATP pockets or nucleic acid grooves. Methyl substitution at the 5-position of the benzodiazole ring modulates electron density, potentially influencing binding kinetics and metabolic stability.
The N-diphenylmethyl group (C13H11) introduces steric bulk and lipophilicity, parameters that enhance blood-brain barrier permeability and protein binding capacity. This moiety’s rotational freedom allows adaptive positioning within hydrophobic binding pockets, as demonstrated in kinase inhibitor designs. The sulfanyl acetamide bridge (-S-CH2-CONH-) serves as a versatile spacer, with the thioether sulfur participating in hydrogen bonding and the acetamide carbonyl enabling dipole interactions.
| Structural Feature | Role in Molecular Recognition |
|---|---|
| 5-Methylbenzodiazole | Aromatic stacking, enzyme inhibition |
| Diphenylmethyl | Lipophilicity, target affinity |
| Sulfanyl acetamide | Conformational flexibility, H-bonding |
This triad of functional groups enables the compound to engage in multitarget interactions, a property increasingly valued in polypharmacology. The methyl group on the benzodiazole ring may reduce oxidative metabolism at the 5-position, as evidenced in related benzimidazole derivatives showing extended plasma half-lives.
Properties
Molecular Formula |
C23H21N3OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzhydryl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N3OS/c1-16-12-13-19-20(14-16)25-23(24-19)28-15-21(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
MRJVZUWRGUGYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1H-1,3-Benzodiazole-2-Thiol
This intermediate is typically prepared via cyclization of 4-methyl-1,2-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by intramolecular cyclization.
Optimization Note : Yields improve with anhydrous conditions and catalytic potassium tert-butoxide (85–90% yield).
Stepwise Synthesis Routes
Thiol-Alkylation with Bromoacetamide
The most widely reported method involves alkylation of 5-methyl-1H-1,3-benzodiazole-2-thiol with N-(diphenylmethyl)-2-bromoacetamide:
Step 1: Preparation of N-(Diphenylmethyl)-2-Bromoacetamide
Diphenylmethylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C:
Conditions :
-
Temperature: 0–5°C (prevents diacylation)
-
Yield: 78–82% after recrystallization (ethyl acetate/hexane).
Step 2: Alkylation of Benzodiazole-2-Thiol
The thiol undergoes nucleophilic substitution with the bromoacetamide in dimethylformamide (DMF) using potassium carbonate as a base:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | 88% Yield |
| Solvent | DMF | <5% Byproducts |
| Temperature | 60°C | 4 hr Reaction |
| Molar Ratio (Thiol:Bromo) | 1:1.1 | Maximizes Conversion |
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords >95% purity.
Alternative Route: Preformed Sulfanyl Acetamide Coupling
For substrates sensitive to alkylation conditions, a coupling strategy using 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid and diphenylmethylamine is employed:
Step 1: Synthesis of 2-[(5-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetic Acid
Oxidation of the thiol to disulfide followed by reaction with chloroacetic acid:
Step 2: Amide Coupling with Diphenylmethylamine
Activation of the carboxylic acid using EDCl/HOBt and coupling with diphenylmethylamine:
Yield Comparison :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 75 | 92 |
| DCC/DMAP | 68 | 89 |
| HATU/DIEA | 82 | 94 |
Advantage : Avoids harsh alkylation conditions, suitable for acid-stable substrates.
Industrial-Scale Considerations
Catalytic Methods for Thiol-Alkylation
Recent patents describe palladium-catalyzed C–S coupling to improve atom economy:
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene, 100°C, 12 hr
Cost Analysis :
| Parameter | Batch Cost (USD/kg) |
|---|---|
| Pd Catalyst | 120 |
| Ligand | 85 |
| Solvent Recovery | -50 |
| Net Cost | 155 |
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzodiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Cores
The target compound’s benzodiazole core is a common feature among analogs, but substitutions and alternative heterocycles are observed:
- Oxadiazole Derivatives: Compounds like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () replace benzodiazole with an oxadiazole ring.
- Triazole-Thiazole Hybrids : describes compounds (e.g., 9a–9e) combining benzimidazole with triazole and thiazole rings. These hybrids introduce additional hydrogen-bonding sites, which may enhance interactions with biological targets .
- Pyrimidinone Systems: The compound 2-[(5-benzhydryl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide () features a pyrimidinone core, introducing keto-enol tautomerism and increased polarity compared to benzodiazole .
Table 1: Heterocyclic Core Comparisons
Substituent Effects on Activity
Substituents on the acetamide and aromatic rings significantly influence physicochemical and biological properties:
- This group is shared with the oxadiazole derivative in but absent in furan-containing analogs () .
- Electron-Withdrawing Groups : Bromine (9c, ) and nitro (8v, ) substituents increase electrophilicity, which may enhance binding to enzymatic active sites .
- Polar Groups : Sulfamoyl (compound 7, ) and methoxy () substituents introduce hydrogen-bonding capacity, improving solubility and target interaction .
Table 2: Substituent Impact on Properties
Biological Activity
N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide (CAS Number: 391256-45-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diphenylmethyl group and a benzodiazole moiety linked through a sulfanyl acetamide group. Its molecular formula is with a molecular weight of 306.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.41 g/mol |
| CAS Number | 391256-45-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with DNA, inhibiting cellular proliferation by inducing apoptosis in cancer cells. The presence of the benzodiazole ring enhances its ability to intercalate with DNA, which is crucial for its antitumor activity.
- In Vitro Studies : In studies involving human lung cancer cell lines (A549, HCC827, and NCI-H358), compounds with similar structures exhibited IC50 values ranging from 0.85 to 6.75 μM across different assays, indicating potent activity against these cancer types .
- Case Study : A study investigated the effects of various benzodiazole derivatives on cell viability in 2D and 3D cultures. The results showed that compounds with similar structural features to this compound had higher cytotoxicity in 2D assays compared to 3D models, emphasizing the need for further optimization .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that benzodiazole derivatives can inhibit bacterial growth through various mechanisms.
- Mechanism of Action : The interaction of the compound with bacterial DNA and enzymes involved in critical metabolic pathways contributes to its antimicrobial effects.
- Research Findings : Compounds structurally related to this compound have been tested against multiple bacterial strains, exhibiting varying degrees of antibacterial activity .
Summary of Findings
| Activity Type | Cell Line/Pathogen | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.75 | Significant cytotoxicity observed |
| Antitumor | HCC827 | 5.13 | Moderate activity in healthy fibroblasts |
| Antimicrobial | Various bacterial strains | Varies | Effective against multiple pathogens |
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | 60–80°C | |
| pH | 6.5–7.5 | |
| Catalyst | EDC/DMAP | |
| Purification Method | HPLC (C18, acetonitrile/water) |
Basic Research Question: Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the diphenylmethyl group (δ 6.8–7.5 ppm for aromatic protons) and the benzodiazolyl-sulfanyl moiety (δ 2.4 ppm for 5-methyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with the thioether bond cleavage .
- X-ray Crystallography : Resolve the torsion angle between the benzodiazolyl and acetamide groups to validate spatial orientation. Use SHELXL for refinement (R-factor <5%) .
Advanced Research Question: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystallization. Evidence from analogous compounds shows that steric hindrance from diphenylmethyl groups requires low-polarity solvents .
- Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes disorder in the benzodiazolyl ring .
- SHELXL Refinement : Apply TWIN and BASF commands to model twinning or disorder, particularly if the sulfanyl group exhibits rotational flexibility .
Advanced Research Question: What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound in biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the benzodiazolyl-sulfanyl group and enzyme active sites (e.g., elastase or lipoxygenase). Prioritize hydrophobic contacts with the diphenylmethyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide backbone in aqueous environments. Monitor RMSD (<2 Å) for conformational fidelity .
- QSAR Models : Corporate Hammett constants for substituents on the benzodiazolyl ring to predict electronic effects on bioactivity .
Advanced Research Question: How does polymorphism in this compound affect its physicochemical properties, and how can it be characterized?
Methodological Answer:
- DSC/TGA : Identify polymorphic transitions via endothermic peaks (ΔH 80–120 J/g). Stability studies (40°C/75% RH) reveal hygroscopicity trends linked to sulfanyl group hydration .
- PXRD : Compare diffraction patterns of polymorphs (e.g., Form I vs. Form II) to detect variations in π-π stacking of diphenylmethyl groups .
- Solubility Assays : Use shake-flask method in PBS (pH 7.4). Polymorphs with looser crystal packing show 2–3× higher solubility .
Advanced Research Question: What experimental approaches are recommended to resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify off-target effects. Use Hill slopes to assess cooperative binding anomalies .
- Cell-Based vs. Cell-Free Assays : Compare IC₅₀ values in enzymatic (e.g., elastase inhibition) and cellular (e.g., cytotoxicity) models. Discrepancies >10-fold suggest membrane permeability issues .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation, which may explain variability in in vivo studies .
Advanced Research Question: How can researchers design derivatives to enhance the compound’s selectivity for specific enzyme targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 5-methyl group on the benzodiazolyl ring with halogens (e.g., Cl, Br) to modulate electron-withdrawing effects and improve binding to catalytic serine residues .
- Side Chain Optimization : Introduce polar groups (e.g., -OH, -COOH) to the diphenylmethyl moiety to enhance water solubility without disrupting hydrophobic interactions .
- Protease Profiling : Screen against a panel of 50+ enzymes (e.g., chymotrypsin, trypsin) to identify selectivity windows. Use kinetic parameters (kcat/KM) for prioritization .
Advanced Research Question: What methodologies are suitable for investigating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Employ affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS to identify binding partners in cell lysates .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathways affected by the compound (e.g., NF-κB or MAPK). Validate with qPCR .
- In Vivo Imaging : Use fluorescently labeled derivatives (e.g., Cy5-conjugated) for real-time tracking in zebrafish models to assess biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
